N-(4-ethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(4-ethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues, resembling the chemical structure of known carcinogens benzidine and 4-aminobiphenyl, have been synthesized and evaluated for carcinogenic potential. The compounds, including variants of thiophene acetamides, were assessed using in vitro assays for potential carcinogenicity. Their activity profiles suggest a potential for carcinogenicity, though the in vivo relevance remains uncertain, highlighting the importance of further evaluation for new chemical entities (Ashby et al., 1978).
Piracetam and Its Derivatives: Synthesis and Pharmacological Activities
Piracetam, a cyclic compound derived from γ-aminobutyric acid, serves as a nootropic drug with applications in CNS disorders treatment. This review emphasizes the synthesis methodologies and biological activities associated with piracetam and its derivatives, highlighting the compound's significance in treating various diseases, including alcoholism and brain injuries, which could parallel the research interest in N-(4-ethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (Dhama et al., 2021).
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry in piracetam analogs, based on the pyrrolidin-2-one pharmacophore, reveals a direct relationship between stereocenters' configuration and biological properties. This review covers the design, synthesis, and exploration of biological activity of enantiomerically pure compounds, providing insight into the pharmacological advantages of specific stereoisomers. Such research underscores the importance of stereochemistry in drug design and its potential relevance to the compound (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. The review highlights bioactive molecules featuring the pyrrolidine ring, underscoring its utility in pharmacophore space exploration and contribution to molecular stereochemistry. This review can guide the design of new compounds with pyrrolidine structures, potentially relevant to the chemical compound of interest (Li Petri et al., 2021).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-2-18-9-11-19(12-10-18)25-23(28)17-32(30,31)22-15-27(21-8-4-3-7-20(21)22)16-24(29)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKYGRBPSZDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.